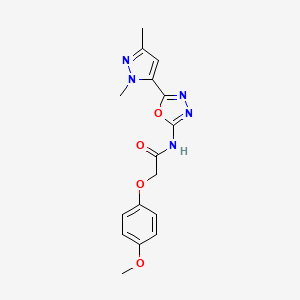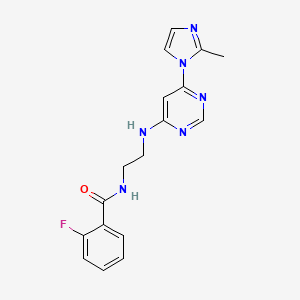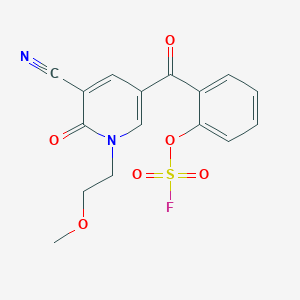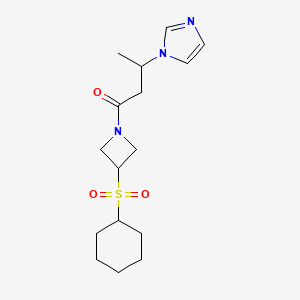
2-Bromo-2,2-difluoroacetato de bencilo
Descripción general
Descripción
Benzyl 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of acetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine and two fluorine atoms, and the carboxyl group is esterified with a benzyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Aplicaciones Científicas De Investigación
Benzyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
Target of Action
Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and high-energy materials . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
In the photocatalytic cycle, Benzyl 2-bromo-2,2-difluoroacetate removes a bromine anion to generate an α-ester radical . This radical then adds to the double bond of olefins to obtain an intermediate .
Result of Action
The result of the action of Benzyl 2-bromo-2,2-difluoroacetate is the formation of new compounds through chemical reactions. For example, it is used as an intermediate in the synthesis of the antitumor drug gemcitabine .
Action Environment
The action of Benzyl 2-bromo-2,2-difluoroacetate can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the photocatalytic cycle, the reaction begins at a temperature of 20°C and the temperature is gradually increased to 50°C .
Safety and Hazards
Direcciones Futuras
Esters and their derivatives are widely distributed in natural products, pharmaceuticals, and fine chemicals . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The use of photo-induced transformations has attracted much attention in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-bromo-2,2-difluoroacetate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of benzyl 2-bromo-2,2-difluoroacetate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-bromo-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is benzyl 2,2-difluoroethanol.
Hydrolysis: The major product is 2-bromo-2,2-difluoroacetic acid
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar structure but with an ethyl ester group instead of a benzyl group.
Methyl 2-bromo-2,2-difluoroacetate: Similar structure but with a methyl ester group instead of a benzyl group.
2-bromo-2,2-difluoroacetic acid: The free acid form of the compound
Uniqueness
Benzyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the benzyl ester group, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The benzyl group can also provide additional functionality in synthetic applications, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
benzyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCQKXKMSMAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155820-63-6 | |
| Record name | benzyl 2-bromo-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2501534.png)



![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)
![1-(1,3-benzoxazol-2-yl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2501540.png)
![2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)
![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)


